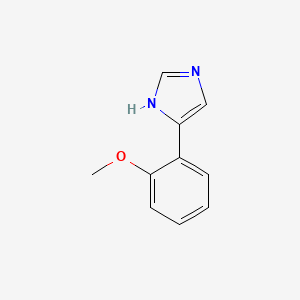

4-(2-methoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

35574-04-0 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-11-7-12-9/h2-7H,1H3,(H,11,12) |

InChI Key |

BCKRJIFGZJXURF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methoxyphenyl 1h Imidazole and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the imidazole (B134444) ring in a single or a few straightforward steps from simple starting materials. These methods are often favored for their efficiency and atom economy.

One-Pot Cyclization Reactions

One-pot cyclization reactions are highly efficient for synthesizing substituted imidazoles. These reactions involve the simultaneous or sequential combination of multiple components in a single reaction vessel, avoiding the need for isolation of intermediates. A common strategy involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source. organic-chemistry.orgresearchgate.net For instance, the synthesis of 1,2,4-trisubstituted-1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This method offers high yields and is environmentally friendly. organic-chemistry.org

Another one-pot procedure involves the reduction of aromatic and heteroaromatic 2-nitroamines followed by cyclization to form bicyclic 2H-imidazoles. organic-chemistry.org This reaction uses iron powder and formic acid for the reduction and cyclization, providing a cost-effective and less toxic alternative to other reducing agents. organic-chemistry.org

The Debus-Radziszewski reaction is a classic example of a one-pot synthesis of imidazoles, involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia. jetir.org This method is used commercially for the production of several imidazoles. jetir.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are a cornerstone in the synthesis of highly substituted imidazoles. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. The synthesis of tetrasubstituted imidazoles is often achieved through a four-component reaction involving a vicinal diketone (like benzil), an aldehyde, a primary aromatic amine, and ammonium acetate. nih.gov Various catalysts, including iodine, silica-supported NaHSO₄, and microwave heating, have been employed to improve the efficiency of these reactions. nih.gov

For example, the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol was accomplished through a one-pot, four-component reaction of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid. nih.gov Similarly, 2,4,5-triaryl-1H-imidazoles can be synthesized from a 1,2-diketone, an aldehyde, and ammonium acetate using a MnO₂-FeSO₄ catalyst system. researchgate.net

A copper-catalyzed three-component reaction of a-hydroxy ketones (like benzoin) or 1,2-diketones (like benzil) with various aldehydes and ammonium acetate has also been developed for the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org

Catalyst-Free Synthetic Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry. For the synthesis of imidazoles, several catalyst-free approaches have been reported. One such method describes the synthesis of 2,4-disubstituted-1H-imidazoles through a [3 + 2] cyclization of vinyl azides with amidines. acs.org This reaction proceeds without a catalyst to afford the desired products in good yields. acs.org For instance, 4-(2-methoxyphenyl)-2-phenyl-1H-imidazole was synthesized with a 67% yield using this method. acs.org

Another catalyst-free approach involves the reaction of a 1,2-dicarbonyl compound, an aromatic aldehyde, and ammonium acetate in a low-melting mixture of urea (B33335) and ZnCl₂ as the reaction medium. organic-chemistry.org This eutectic solvent can be reused multiple times without a significant loss of activity. organic-chemistry.org Furthermore, new 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles have been synthesized from 4-methoxybenzil, substituted aromatic aldehydes, and ammonium acetate in glacial acetic acid without any additional catalyst. ijsrp.orgijsrp.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions and improving yields. jetir.org In the context of imidazole synthesis, microwave irradiation has been successfully applied to various reaction protocols. For example, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved under microwave irradiation in the presence of glacial acetic acid as a catalyst in solvent-free conditions, with reaction times as short as 1-3 minutes. jetir.org

Microwave assistance has also been utilized in the Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, resulting in excellent yields in significantly reduced reaction times compared to conventional heating. nih.gov The synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole has also been successfully performed using a domestic microwave oven. researchgate.net Furthermore, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with imidazoles has been described, offering a rapid and efficient method for generating imidazole derivatives. nih.gov

Precursor-Based Synthetic Routes

Precursor-based synthetic routes involve the preparation of a key intermediate which is then cyclized to form the imidazole ring. This approach allows for greater control over the substitution pattern of the final product.

Cyclization involving Aldehydes, Ammonium Acetate, and Diketones

A widely used and versatile method for the synthesis of trisubstituted imidazoles is the three-component condensation of an aldehyde, a 1,2-diketone (such as benzil), and ammonium acetate. This reaction, often referred to as the Radziszewski synthesis, is typically carried out in a protic solvent like acetic acid. The reaction of 2-methoxybenzaldehyde, benzil, and ammonium acetate in acetic acid is a common method for preparing 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

This methodology has been extended to the synthesis of a variety of imidazole derivatives by varying the aldehyde and diketone components. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol was synthesized by the cyclization of benzil, vanillin, and ammonium acetate. tandfonline.com The reaction can be catalyzed by various acids or Lewis acids, and can also be performed under catalyst-free conditions. scielo.org.mx The use of N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions has been shown to be an efficient method for this transformation. scielo.org.mx

The reaction mechanism is believed to involve the initial condensation of the aldehyde and ammonium acetate to form a diimine intermediate, which then reacts with the diketone to form the imidazole ring after dehydration and oxidation.

Synthetic Methodologies Summary

| Methodology | Reactants | Key Features | Example Product |

| One-Pot Cyclization | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | High yields, solvent-free conditions. organic-chemistry.org | 1,2,4-Trisubstituted-1H-imidazoles |

| Multicomponent Reaction | Benzil, Aldehyde, Primary Aromatic Amine, Ammonium Acetate | Efficient, generates molecular diversity. nih.gov | 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

| Catalyst-Free Synthesis | Vinyl Azide, Amidine | Avoids metal catalysts, good yields. acs.org | 4-(2-Methoxyphenyl)-2-phenyl-1H-imidazole |

| Microwave-Assisted Synthesis | Benzil, Aldehyde, Ammonium Acetate | Rapid reaction times, high yields. jetir.org | 2,4,5-Triphenyl-1H-imidazoles |

| Precursor-Based Cyclization | 2-Methoxybenzaldehyde, Benzil, Ammonium Acetate | Versatile, well-established method. | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |

Transformations from Isoxazole (B147169) Precursors

The transformation of isoxazoles into imidazoles represents a valuable synthetic strategy. Isoxazoles can be considered as masked forms of various difunctionalized compounds, and their ring-opening can provide key intermediates for the synthesis of other heterocycles. researchgate.net This approach leverages the inherent reactivity of the isoxazole ring, particularly the weak N-O bond, which can be cleaved under specific conditions to initiate a cascade of reactions leading to the formation of the imidazole ring. researchgate.net

Reductive heterocycle-heterocycle transformations have been reported, where 2-nitrophenyl substituted isoxazoles can be converted into quinolin-4(1H)-ones, 4-aminoquinolines, and 3-acylindoles. nih.gov While not a direct conversion to a simple imidazole, this demonstrates the utility of isoxazoles as precursors for complex nitrogen-containing heterocycles. The reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, is a major route to isoxazoles themselves. researchgate.net Subsequently, these isoxazoles can be transformed into other heterocyclic systems. researchgate.net

A general approach involves the reaction of 1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole derivatives with electrophilic reagents like protic acids, which can lead to the formation of isoxazole derivatives among other products. researchgate.net The mechanism for this transformation is proposed to involve the protonation of a zwitterionic intermediate, followed by electrocyclic ring closure and fragmentation. researchgate.net

[3+2] Cyclization of Vinyl Azides with Amidines

A facile and efficient method for synthesizing 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines. acs.org This catalyst-free approach offers compatibility with a broad range of functional groups and generally provides good to excellent yields. acs.org The reaction proceeds through the addition of the amidine to the vinyl azide, followed by cyclization and subsequent elimination of nitrogen gas to afford the imidazole ring.

Mechanistic studies, including DFT calculations and kinetic analysis, have been conducted on related [3+2] cycloaddition reactions, such as those between azides and nitroolefins. nih.gov These studies reveal a rate-limiting cycloaddition step that proceeds through an asynchronous transition state. nih.gov Distortion/interaction-activation strain analysis has shown that the preference for a particular regioisomer is influenced by both the distortion of the transition state and intermolecular interactions. nih.gov

While the direct application to 4-(2-methoxyphenyl)-1H-imidazole is not explicitly detailed in the provided results, the general principle of using vinyl azides and amidines is a well-established route for imidazole synthesis. The regioselectivity of this reaction is a key consideration, and mechanistic investigations help in predicting and controlling the outcome.

Regioselectivity and Stereoselectivity in Synthesis

Achieving regioselectivity is a critical aspect of imidazole synthesis, particularly when aiming for a specific substitution pattern like that in this compound. The choice of synthetic methodology plays a crucial role in determining the final arrangement of substituents on the imidazole ring.

For instance, the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), allows for the preparation of 1,4,5-trisubstituted imidazoles with predictable regiochemistry. nih.gov By reacting TosMIC with imines generated in situ, this method provides a reliable route to specific imidazole isomers. nih.gov Similarly, a short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that offers complete regioselectivity. rsc.org

In the context of [3+2] cycloaddition reactions, such as those involving vinyl azides, regioselectivity is often high. For example, the reaction of gem-difluoroalkenes with organic azides in morpholine (B109124) as a solvent leads to the formation of C-4-morpholine functionalized 1,2,3-triazoles in a highly regioselective manner. beilstein-journals.org While this example produces a triazole, the principles of controlling regioselectivity in cycloaddition reactions are transferable to imidazole synthesis.

Stereoselectivity becomes relevant when chiral centers are present in the starting materials or are formed during the reaction. The use of chiral amines and aldehydes derived from α-amino acids in the TosMIC-based synthesis can lead to imidazoles with appended asymmetric centers, often with excellent retention of chiral purity. nih.gov Diastereoselective syntheses of imidazolines have also been reported, for example, through the reaction of N-tosylaziridine 2,2-dicarboxylates with trans-imines. rsc.org

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For the synthesis of imidazoles, various mechanistic studies have been undertaken.

In the transformation of isoxazoles, the proposed mechanism often involves ring-opening followed by recyclization. For example, the reaction of 1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole derivatives is thought to proceed through a zwitterionic intermediate that undergoes electrocyclic ring closure. researchgate.net

For the [3+2] cycloaddition of vinyl azides and amidines, a proposed mechanism involves the initial nucleophilic attack of the amidine on the vinyl azide. This is followed by an intramolecular cyclization and subsequent elimination of dinitrogen gas to form the aromatic imidazole ring. acs.org Detailed computational and kinetic studies on similar cycloadditions have provided insights into the transition states and the factors governing regioselectivity. nih.gov For instance, DFT calculations have shown that these reactions often have a rate-limiting cycloaddition step proceeding through an asynchronous transition state. nih.gov

The van Leusen imidazole synthesis has also been the subject of mechanistic scrutiny. A plausible mechanism involves the initial deprotonation of TosMIC to form a carbanion, which then attacks the imine carbon. mdpi.com The resulting adduct undergoes intramolecular cyclization to form an imidazoline (B1206853) intermediate, which then eliminates the tosyl group to yield the final imidazole. mdpi.com Unusual rearrangements have also been observed and studied within this reaction class. mdpi.com

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of imidazoles is an area of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com

One key aspect of green chemistry is the use of safer solvents. youtube.com Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. For instance, a base-free van Leusen imidazole synthesis has been demonstrated using water as a solvent. mdpi.com Another approach involves using deep eutectic solvents (DES), which are biodegradable and can often be recycled, as an alternative to traditional volatile organic solvents. nih.gov

Atom economy, another core principle of green chemistry, is maximized in reactions like the [3+2] cycloaddition, where most of the atoms from the starting materials are incorporated into the final product. acs.orgyoutube.com Catalyst-free reactions also contribute to greener synthesis by avoiding the use of potentially toxic and expensive metal catalysts. acs.org

Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste and improve efficiency. nih.gov Electrochemical methods are also emerging as a green alternative, as they can avoid the need for chemical oxidants and reductants. nih.gov

Table 1: Summary of Synthetic Methodologies and Key Features

| Synthetic Method | Precursors | Key Features | Mechanistic Aspects | Green Chemistry Considerations |

|---|---|---|---|---|

| Transformations from Isoxazoles | Isoxazole derivatives | Versatile, allows for complex structures | Ring-opening/recyclization | Use of isoxazoles as stable intermediates |

| [3+2] Cyclization | Vinyl azides, Amidines | High efficiency, good functional group tolerance, often catalyst-free | Asynchronous transition state in cycloaddition | High atom economy, potential for catalyst-free conditions |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoxazole |

| Vinyl azide |

| Amidine |

| 2-Nitrophenyl substituted isoxazoles |

| Quinolin-4(1H)-one |

| 4-Aminoquinoline |

| 3-Acylindole |

| 1,3-Diketone |

| α,β-Unsaturated ketone |

| 1,2,3,7a-Tetrahydroimidazo[1,2-b]isoxazole |

| Nitroolefin |

| Tosylmethyl isocyanide (TosMIC) |

| 1,4,5-Trisubstituted imidazoles |

| 1,4-Disubstituted imidazoles |

| gem-Difluoroalkenes |

| Morpholine |

| C-4-Morpholine functionalized 1,2,3-triazoles |

| N-Tosylaziridine 2,2-dicarboxylates |

| Imidazoline |

| Deep eutectic solvents (DES) |

| 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole |

| Benzamidine hydrochloride monohydrate |

| Potassium bicarbonate |

| 4-Methoxyphenacyl bromide |

| Tetrahydrofuran |

| Diisopropyl ether |

| Hexanes |

| 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

| Benzil |

| 5-Chlorosalicylaldehyde |

| 4-Methoxyaniline |

| Ammonium acetate |

| Ethyl acetate |

| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole |

| Brominated chalcone |

| Hydroxylamine hydrochloride |

| Ethanol (B145695) |

| 1-(4-Methoxyphenyl)-1H-imidazole |

| 1-(4-Methoxyphenyl)-2-phenylethan-1,2-dione |

| 4-Methoxybenzaldehyde |

| Benzaldehyde |

| Sodium cyanide |

| Nitric acid |

| Glacial acetic acid |

| 1-Isocyano-1-tosyl-1-alkenes |

| 5-Amino-1,2,3-triazoles |

| 3-(1H-Imidazol-2-yl)- acs.orgrsc.orgrsc.orgtriazolo[1,5-a]pyridine |

| 1,2,3-Triazole |

| 3,5-Disubstituted isoxazoles |

| 4H-Isoxazol-5-ones |

| 4-Carbomethoxynaphtho[2,1-c]isoxazoles |

| 5-Amino-3-methylisoxazole |

| 3,4,5-Trisubstituted isoxazoles |

| 4,5-Diaryloisoxazol-3-carboxylic acids |

| Indole-containing isoxazoles |

| 2-Aroyl-4(5)-arylimidazoles |

| 5-Aryl-1-benzyl-4-bromo-1H-imidazoles |

| Arylboronic acids |

| 1,2,4-Trisubstituted 1H-imidazoles |

| 2-Bromoacetophenone |

| 2,4(5)-Diarylimidazoles |

| 1,5-Disubstituted-4-methylimidazoles |

| 6,11-Dihydro-β-carboline derivatives |

| 2,4-Disubstituted-1H-imidazoles |

| Trifluoromethylated 2-imidazolines |

| Trifluoromethylated imidazoles |

| β-Trifluoromethyl enones |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) |

| trans-2,5-Disubstituted imidazolines |

| Tetrahydroimidazole derivatives |

| Trifluoromethylated imidazolidines |

| Imidazolidines |

| Indoloimidazolidines |

| Oxazolidinones |

| 4-Aminoquinolines |

| 1H-Indoles |

| 3,5-Bis-(2-nitrophenyl)isoxazole |

| 4,5-Bis-(2-nitrophenyl)isoxazole |

| 3,4-Bis-(2-nitrophenyl)isoxazole |

| 2-Hydroxy-1-(4-methoxyphenyl)-ethan-1-one |

| 4-Methoxybenzil |

| 2-(Substitutedphenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles |

| 5,5-Dimethyl isoxazolines |

| Chlorooximes |

| Di-tert-butyl dicarbonate |

| tert-Butyl acetate |

| Pyrimidinones |

| Oxazinanediones |

| Dihydroisoquinolines |

| Meldrum's acid |

| Phosphorylated thiochromones |

| 2-Methylthiolated phenylalkynones |

| Secondary phosphine (B1218219) oxides |

| Aryl nitriles |

| Methylarenes |

| Piperidine-based N-heterocycles |

| Methanimine |

| 4-((3-Arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide |

| Thiazolyl-pyrazole hybrid |

Chemical Reactivity and Derivatization Strategies of 4 2 Methoxyphenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions on the 4-(2-methoxyphenyl)-1H-imidazole core are governed by the electronic properties of both the imidazole ring and its substituents. In general, electrophilic attack on the imidazole ring is favored at the C5 position, which is typically the most nucleophilic carbon. nih.govmdpi.com

The reaction proceeds through the formation of a resonance-stabilized cationic intermediate. The presence of the 2-methoxyphenyl group at the C4 position influences the electron density distribution within the imidazole ring, but substitution is still anticipated to occur preferentially at the C5 position. Should the C5 position be blocked, substitution may occur at the C2 position.

Common electrophilic substitution reactions applicable to this scaffold include:

Nitration: This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Sulfonation: This reaction involves treatment with fuming sulfuric acid or sulfur trioxide (SO₃) in sulfuric acid, introducing a sulfonic acid (-SO₃H) group onto the ring. masterorganicchemistry.com

Halogenation: Direct halogenation with bromine or iodine can introduce halogen atoms onto the imidazole ring, often leading to poly-substituted products under forcing conditions.

While specific documented examples for this compound are sparse, the expected outcomes are based on the well-established reactivity of the imidazole core.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-Methoxyphenyl)-5-nitro-1H-imidazole |

| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid |

| Bromination | Br₂ | 5-Bromo-4-(2-methoxyphenyl)-1H-imidazole |

Nucleophilic Additions and Substitutions

The imidazole ring is inherently electron-rich, which makes it generally resistant to direct nucleophilic attack or substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and activate the scaffold towards nucleophiles. researchgate.net

A more viable strategy for introducing nucleophiles to the imidazole core involves a two-step process:

Halogenation: The ring is first activated by an electrophilic halogenation reaction (as described in section 3.1) to introduce a good leaving group (e.g., Br, I).

Nucleophilic Substitution: The resulting halogenated imidazole can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, such as alkoxides, thiolates, or amines.

For example, a 5-bromo-4-(2-methoxyphenyl)-1H-imidazole intermediate could react with a nucleophile (Nu⁻) to yield a 5-substituted product. This approach significantly broadens the scope of possible derivatives.

Modifications at the Methoxyphenyl Substituent

The 2-methoxyphenyl group offers additional sites for chemical modification, allowing for functionalization without altering the core imidazole structure.

Functional Group Interconversions on the Phenyl Ring

The phenyl ring can undergo its own set of electrophilic aromatic substitution reactions. The regiochemical outcome is directed by the two existing substituents: the ortho-alkoxy group (-OCH₃) and the ortho-imidazole ring. The methoxy (B1213986) group is a strong activating, ortho-, para-director. The imidazole ring acts as a deactivating meta-director (when protonated) or a weak pi-donating ortho, para-director (as the neutral heterocycle). The interplay of these effects will determine the position of substitution.

Systematic substitution on the phenyl ring can be used to probe interactions with biological targets. nih.gov For example, introducing hydroxyl or thiol groups can create new hydrogen bonding opportunities.

Reactions Involving the Methoxy Group

A key transformation of the methoxy group is its cleavage to form a phenol (B47542) (a hydroxyl group). This demethylation reaction unmasks a hydrogen-bond donor and can significantly alter the biological properties of the molecule. This is a common strategy in medicinal chemistry to improve potency or modify solubility. nih.gov

Table 2: Example Reaction for Methoxy Group Modification

| Reaction | Reagent Example | Product |

| Demethylation | Hydrogen Bromide (HBr) | 2-(4-(1H-imidazol-4-yl)phenyl)phenol |

N-Substituted Derivatives of this compound

The N-H proton of the imidazole ring is acidic and can be readily removed by a base, allowing for the introduction of a wide variety of substituents at the N1 position. This is one of the most common and versatile derivatization strategies for imidazoles. mdpi.com The absence of activity in certain N-1 substituted derivatives in biological assays can confirm the importance of the N-1 nitrogen's interaction with a target, such as the heme iron in an enzyme. nih.gov

Common N-substitution reactions include:

N-Alkylation: This is typically achieved by deprotonating the imidazole with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide or tosylate. nih.govnih.govresearchgate.net The antibacterial effects of 1-alkylimidazole derivatives have been shown to increase with the length of the alkyl chain. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylimidazoles. researchgate.net These derivatives can serve as stable amides or as activated acyl transfer agents.

Table 3: Representative N-Substitution Reactions

| Reaction Type | Base | Alkylating/Acylating Agent | General Product Structure |

| N-Alkylation | NaH, K₂CO₃ | R-Br, R-I | N-Alkyl-4-(2-methoxyphenyl)imidazole |

| N-Arylation | Pd(OAc)₂, PPh₃ | Ar-Br | N-Aryl-4-(2-methoxyphenyl)imidazole |

| N-Acylation | Et₃N | RCOCl | N-Acyl-4-(2-methoxyphenyl)imidazole |

Strategies for Scaffold Diversification

Scaffold diversification aims to generate large libraries of structurally related compounds from a common core for applications in drug discovery and materials science. The this compound framework is an excellent starting point for such diversification strategies.

Key strategies include:

Multi-Component Reactions (MCRs): Rather than building upon a pre-formed imidazole, MCRs allow for the one-pot synthesis of highly substituted imidazoles from simple building blocks like aldehydes, amines, and dicarbonyl compounds. rsc.orgresearchgate.netyoutube.com By systematically varying each component, a vast and diverse library of imidazole derivatives can be rapidly assembled. For instance, the Radziszewski synthesis and its modern variations allow for the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) source) to form tri-substituted imidazoles. erpublication.org

Sequential C-H Functionalization: Advanced catalytic methods enable the direct and regioselective arylation of all three C-H bonds on the imidazole ring. nih.gov This powerful technique allows for the precise installation of different aryl groups at the C2, C5, and eventually the C4 (if the 2-methoxyphenyl group was installed last) positions, leading to complex, multi-arylated structures.

Post-Synthesis Modification: The functional groups introduced through the reactions described in the preceding sections can be used as synthetic handles for further diversification. For example, a phenolic derivative (from demethylation) can be further alkylated or acylated to create ether or ester libraries. A nitrile group introduced onto the phenyl ring can be reduced to an amine, which can then be derivatized through a host of standard amine chemistries. nih.gov

These strategies transform the simple this compound core into a versatile platform for generating molecular diversity.

Formation of Fused Heterocyclic Systems

The imidazole ring of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the nitrogen atoms of the imidazole ring and adjacent functional groups, leading to the formation of new rings.

One common strategy involves the condensation of a bifunctional reagent with the imidazole derivative. For instance, the reaction of an appropriately substituted imidazole with a compound containing two electrophilic centers can lead to the formation of a new fused ring. The specific nature of the resulting fused system depends on the reagent used and the reaction conditions.

Another approach is through intramolecular cyclization reactions. If the this compound scaffold is first derivatized with a side chain containing a suitable reactive group, subsequent intramolecular reaction can lead to ring closure. For example, O-propargylation of a related salicylaldehyde (B1680747) derivative, followed by condensation with a diamine, can produce a benzimidazole (B57391) scaffold that can undergo further cyclization to form imidazole-fused 1,4-benzoxazepines. nih.gov

The synthesis of imidazole-fused heterocycles can also be achieved through multicomponent reactions. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, can be utilized to create imidazo-fused heterocycle dimers with tunable fluorescent properties. acs.org This one-pot synthesis demonstrates high efficiency and mild reaction conditions. acs.org Additionally, iodine-mediated oxidative [4+1] cyclization reactions provide a pathway to imidazole-fused systems like imidazo[1,5-a]pyridines and benzimidazoles. beilstein-archives.org These methods highlight the versatility of the imidazole core in constructing diverse and complex heterocyclic architectures.

Introduction of Diverse Side Chains for Library Generation

The generation of a library of compounds based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. This is typically achieved by introducing a variety of side chains at different positions of the imidazole ring.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be carried out to introduce various alkyl chains, which has been shown to influence antibacterial activity in related imidazole derivatives. nih.gov Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the N-arylation of imidazoles, allowing for the introduction of a wide range of aryl and heteroaryl groups. acs.org These reactions are crucial for creating diversity in compound libraries.

C-H Arylation: Direct C-H arylation is a modern and efficient method for introducing aryl groups onto the imidazole core without the need for pre-functionalization. Palladium-catalyzed direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles has been shown to be highly selective, producing 2,4(5)-diaryl-1H-imidazoles in good yields. acs.orgnih.gov This method avoids the formation of N-arylation byproducts. acs.orgnih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions, allowing for the targeted arylation of specific carbon atoms on the imidazole ring. nih.gov

Cross-Coupling Reactions: Traditional cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are also extensively used to introduce diverse side chains. nih.govnih.gov These reactions typically involve the coupling of a halogenated imidazole derivative with an organoboron or organotin reagent, respectively. For instance, 4(5)-bromo-1H-imidazole can be coupled with arylboronic acids via a Suzuki-Miyaura reaction to produce 4(5)-aryl-1H-imidazoles. acs.orgnih.gov These well-established methods provide reliable access to a vast array of substituted imidazoles.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, leading to the generation of large and diverse compound libraries for biological screening.

Coordination Chemistry and Catalytic Applications

4-(2-Methoxyphenyl)-1H-Imidazole as a Ligand in Metal Complexes

The study of this compound in coordination chemistry involves the synthesis of its metal complexes and the detailed analysis of their structural and electronic properties.

The synthesis of transition metal complexes with imidazole-based ligands is a well-established area of research. While specific literature detailing the synthesis of complexes with this compound is not extensively available, the general synthetic routes for related imidazole (B134444) derivatives can be extrapolated.

Typically, the synthesis involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like cobalt, nickel, copper, and zinc) with the imidazole ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often carried out at room temperature or with gentle heating to facilitate the formation of the complex. The stoichiometry of the reactants can be controlled to obtain complexes with different metal-to-ligand ratios. For instance, a 1:2 metal-to-ligand ratio is common, leading to the formation of complexes with the general formula [M(L)₂X₂], where L is the imidazole ligand and X is the anionic part of the metal salt.

In a study on a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, transition metal complexes were synthesized by reacting the ligand with metal chlorides (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) in an ethanolic solution in a 2:1 ligand-to-metal ratio. googleapis.com The formation of colored precipitates indicated the creation of the metal complexes. googleapis.com This general approach is expected to be applicable for the synthesis of complexes with this compound.

Table 1: General Synthetic Approach for Imidazole-Metal Complexes

| Step | Description |

| 1. Ligand Dissolution | The imidazole ligand is dissolved in a suitable organic solvent (e.g., ethanol). |

| 2. Metal Salt Addition | A solution of the transition metal salt in the same or a compatible solvent is added to the ligand solution. |

| 3. Reaction | The mixture is stirred at a specific temperature (room temperature to reflux) for a set period to allow for complex formation. |

| 4. Isolation | The resulting metal complex, often a precipitate, is isolated by filtration. |

| 5. Purification | The isolated complex is washed with appropriate solvents and dried. |

The electronic and geometric structure of metal-imidazole adducts is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography, UV-visible spectroscopy, and magnetic susceptibility measurements are employed to elucidate these features.

While crystal structures of complexes with this compound are not readily found in the current literature, studies on analogous compounds provide valuable insights. For example, the crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole reveals a nearly planar molecule where the benzene (B151609) and imidazole rings are twisted with respect to each other. In its complexes, the imidazole ligand typically coordinates to the metal center through the pyridine-like nitrogen atom.

The geometry of the resulting complex is influenced by the metal ion and the number of coordinated ligands. For instance, Cu(II) complexes with related benzimidazole (B57391) ligands have been reported to exhibit square planar geometry, while Ni(II) complexes often adopt a tetrahedral geometry. The electronic spectra of these complexes show d-d transitions that are characteristic of the specific geometry around the metal ion.

Ligand Field Theory (LFT) is a theoretical framework that describes the bonding and electronic structure of coordination complexes. It considers the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the nature of the ligand and the geometry of the complex.

Imidazoles are considered moderately strong field ligands. The bonding in metal-imidazole complexes involves a sigma (σ) bond formed by the donation of the lone pair of electrons from the imidazole nitrogen to an empty metal orbital. There can also be pi (π) interactions, where filled metal d-orbitals can back-donate electron density to the empty π* orbitals of the imidazole ring.

The analysis of the electronic spectra of the complexes allows for the determination of the ligand field splitting parameter (Δ) and other parameters such as the Racah parameter (B), which provides information about the inter-electronic repulsion within the d-orbitals. These parameters help in understanding the nature of the metal-ligand bond and the magnetic properties of the complexes. For example, the magnetic moments of cobalt(II) complexes can indicate a high-spin octahedral arrangement.

Exploration of Catalytic Activity

Imidazole derivatives and their metal complexes are known to exhibit significant catalytic activity in a variety of organic transformations. The catalytic potential of this compound can be explored both as an organocatalyst and as a ligand in metal-catalyzed reactions.

While specific studies on the use of this compound as a standalone organocatalyst are scarce, imidazoles, in general, can act as catalysts due to their basic and nucleophilic nature. The imidazole ring can activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst.

For instance, imidazole has been employed as an organocatalyst for various reactions, including the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. The amphoteric nature of the imidazole ring, possessing both a basic aza-type nitrogen and an acidic N-H proton, allows it to participate in different catalytic cycles.

The coordination of this compound to a metal center can significantly enhance its catalytic activity. The ligand can influence the steric and electronic environment of the metal, thereby tuning its reactivity and selectivity in catalytic reactions.

Homogeneous Catalysis: In homogeneous catalysis, the metal complex is dissolved in the reaction medium. Imidazole-containing complexes have been used in a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, metal complexes of 2,2'-biimidazole (B1206591) have been shown to be effective catalysts in various organic transformations. While direct examples for this compound are not reported, its complexes would be expected to show activity in similar transformations. The electronic-donating methoxy (B1213986) group on the phenyl ring could potentially enhance the electron density at the metal center, influencing its catalytic performance.

Heterogeneous Catalysis: For ease of separation and catalyst recycling, homogeneous catalysts can be heterogenized by anchoring them onto solid supports. Materials such as silica, polymers, or metal-organic frameworks (MOFs) can be functionalized with imidazole ligands or their metal complexes. A chromium-containing MOF, MIL-101, has been used as a heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. A similar strategy could be employed for this compound, where the ligand or its pre-formed metal complex is immobilized on a solid support to create a recyclable catalyst.

Table 2: Potential Catalytic Applications of this compound and its Complexes

| Catalysis Type | Potential Reactions | Role of the Imidazole Ligand |

| Organocatalysis | Knoevenagel condensation, Michael addition | Acts as a base or nucleophile to activate substrates. |

| Homogeneous Catalysis | Oxidation of alcohols, Suzuki-Miyaura coupling, Heck reaction | Modulates the electronic and steric properties of the metal center, enhancing reactivity and selectivity. |

| Heterogeneous Catalysis | Oxidation of sulfides, reduction of nitroarenes | Serves as a robust anchor for the metal catalyst on a solid support, allowing for recyclability. |

Mechanistic Aspects of Catalytic Processes

The catalytic activity of metal complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. The this compound ligand can influence the steric and electronic properties of the catalyst, thereby affecting its reactivity, selectivity, and stability.

In the context of oxidation reactions , metal complexes of imidazole derivatives have been shown to be effective catalysts. For instance, cobalt(II), nickel(II), copper(II), and zinc(II) complexes with 1H-imidazole have been investigated as catalysts for the oxidation of styrene. nih.gov The general mechanism for such reactions often involves the formation of a high-valent metal-oxo species, which then acts as the primary oxidant. The imidazole ligand plays a role in stabilizing the metal center and modulating the reactivity of the oxo species. The presence of the 2-methoxyphenyl group in this compound can introduce specific steric constraints and electronic effects, potentially influencing the substrate approach and the rate-determining step of the catalytic cycle.

Cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are fundamental transformations in organic synthesis, and palladium complexes are often the catalysts of choice. wikipedia.org The catalytic cycle for these reactions typically involves the oxidative addition of an organic halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst. wikipedia.orgyoutube.com

The imidazole ligand can participate in this cycle by coordinating to the palladium center. The strength of the palladium-imidazole bond and the steric bulk of the ligand can impact the rates of the individual steps in the cycle. DFT calculations on metal-imidazole complexes have been employed to estimate metal-ligand distances and binding energies, providing a theoretical basis for understanding these interactions. nih.gov

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction using a this compound ligand, the catalytic cycle would likely proceed as follows:

Oxidative Addition: The active Pd(0) catalyst, coordinated to one or more imidazole ligands, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the imidazole ligand can facilitate this step.

Transmetalation: The Pd(II) complex then undergoes transmetalation with a second coupling partner, for example, an organoboron compound in a Suzuki coupling, to form a new diorganopalladium(II) species.

Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ortho-methoxy group of the this compound ligand could potentially play a secondary coordinating role, forming a transient chelate structure that might stabilize certain intermediates in the catalytic cycle. This could influence the regioselectivity and efficiency of the reaction. Studies on the effect of the position of the methoxy group in related systems have shown that it can significantly impact the biological and catalytic activity of the molecule. mdpi.comnih.gov

While detailed experimental and computational studies specifically on the catalytic mechanisms involving this compound are not extensively available in the public domain, the principles derived from related systems provide a strong framework for understanding its potential catalytic behavior.

Research Data on a Related Catalytic System

To illustrate the type of data generated in mechanistic studies of imidazole-based catalysts, the following table presents findings from a study on the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles catalyzed by a Cu(OTf)₂/I₂ system. Although this does not directly involve this compound, it demonstrates the investigation of reaction parameters to elucidate a plausible mechanism. acs.org

| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OTf)₂ (10) | - | CH₃CN | 50 | 45 |

| 2 | Cu(OTf)₂ (10) | I₂ (20) | CH₃CN | 50 | 60 |

| 3 | Cu(OTf)₂ (10) | I₂ (20) | DMSO | 50 | 55 |

| 4 | Cu(OTf)₂ (10) | I₂ (20) | CH₃CN | 70 | 62 |

| 5 | - | I₂ (20) | CH₃CN | 50 | No Reaction |

| 6 | Cu(OTf)₂ (10) | TBHP | CH₃CN | 50 | No Reaction |

Data adapted from a study on the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles. acs.org This table is for illustrative purposes to show how catalytic conditions are optimized and does not represent data for this compound.

This data highlights the importance of both the copper catalyst and the iodine additive in achieving a good yield, suggesting a cooperative catalytic system. Such systematic studies are crucial for unraveling the mechanistic details of catalytic processes.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the conformational aspects of imidazole (B134444) derivatives. The analysis of vibrational modes provides a detailed fingerprint of the molecule.

For compounds similar to 4-(2-methoxyphenyl)-1H-imidazole, the FT-IR and FT-Raman spectra have been extensively studied. ijrar.org The N-H stretching vibration in the imidazole ring is typically observed in the region of 3500–3200 cm⁻¹, with its exact position being sensitive to hydrogen bonding. ijrar.org In one study of a related imidazole, the N-H stretching band was identified at 3410 cm⁻¹ in the FT-IR spectrum. ijrar.org The in-plane bending modes for the N-H group have been assigned to bands appearing around 1291 cm⁻¹. ijrar.org

The aromatic C-H stretching modes of the methoxyphenyl ring are expected in the 3100–3000 cm⁻¹ range. nih.gov The aliphatic C-H stretching vibrations of the methyl group (CH₃) in the methoxy (B1213986) substituent typically appear between 3000–2800 cm⁻¹. ijrar.orgnih.gov The characteristic C=N stretching of the imidazole ring is found in the 1681-1577 cm⁻¹ region. rsc.orgresearchgate.net The C-O stretching vibrations of the methoxy group are also a key feature.

Theoretical calculations using Density Functional Theory (DFT) often accompany experimental spectra to provide a more detailed assignment of the observed vibrational bands based on potential energy distribution (PED). ijrar.orgnih.govresearchgate.net These combined experimental and theoretical studies allow for a comprehensive conformational analysis of the molecule. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Imidazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|

| N-H Stretching | 3200 - 3500 | ijrar.org |

| Aromatic C-H Stretching | 3000 - 3100 | nih.gov |

| Aliphatic C-H Stretching | 2800 - 3000 | ijrar.orgnih.gov |

| C=N Stretching | 1577 - 1681 | rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the molecular structure of organic compounds. For derivatives of this compound, NMR provides precise information about the chemical environment of each hydrogen and carbon atom. nih.govsemanticscholar.org

In the ¹H NMR spectrum of related compounds, the proton of the N-H group in the imidazole ring typically appears as a singlet in the downfield region, often around δ 12.5-13.0 ppm, confirming its presence. rsc.orgresearchgate.net The aromatic protons of the methoxyphenyl and imidazole rings resonate in the range of δ 6.8-8.2 ppm. rsc.orgsemanticscholar.org The methoxy group (OCH₃) protons give a characteristic singlet signal at approximately δ 3.8 ppm. semanticscholar.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the imidazole ring show signals in the range of δ 125-146 ppm. rsc.org The carbons of the phenyl ring resonate between δ 110-138 ppm, while the carbon of the methoxy group is typically found around δ 55-58 ppm. rsc.orgsemanticscholar.org Comparison of experimental and calculated chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can further refine the structural assignment. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyphenyl Imidazole Derivatives

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Source(s) |

|---|---|---|---|

| Imidazole N-H | 12.5 - 13.0 | - | rsc.orgresearchgate.net |

| Aromatic C-H | 6.8 - 8.2 | 110 - 146 | rsc.orgsemanticscholar.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

X-ray crystallography provides definitive evidence of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related compounds like 1-(4-methoxyphenyl)-1H-imidazole and other derivatives reveals key structural features. iucr.orgnih.govnih.govnih.gov

In these structures, the imidazole ring is typically planar. nih.goviosrjournals.org A significant conformational parameter is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. This angle can vary depending on the substituents and crystal packing forces. For example, in 1-(4-methoxyphenyl)-1H-imidazole, the angle between the imidazole and arene rings is 43.67 (4)°. iucr.org In another derivative, this angle was found to be 22.45 (9)°. nih.gov

The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N-H···N or C-H···O interactions, which link the molecules into one-, two-, or three-dimensional networks. nih.govnih.gov For instance, in the crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, molecules are linked by N-H···N hydrogen bonds into one-dimensional chains. nih.gov

Table 3: Selected Crystallographic Data for 1-(4-methoxyphenyl)-1H-imidazole

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₁₀N₂O | iucr.org |

| Molecular Weight | 174.20 | nih.gov |

| Crystal System | Not Specified | |

| Space Group | Not Specified |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.20 g/mol . nih.govsigmaaldrich.com

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are used to generate ions, and the subsequent fragmentation pattern provides valuable structural information. researchgate.netnih.gov The mass spectrum of an imidazole derivative typically shows a prominent molecular ion peak (M⁺). researchgate.net

The fragmentation of this compound is expected to proceed through characteristic pathways. Common neutral losses include the loss of H, CO, and CH₃ radicals. nih.gov The cleavage of the bond between the two rings would lead to fragment ions corresponding to the methoxyphenyl cation and the imidazole cation. The fragmentation of the imidazole ring itself is also a known pathway, often involving the loss of HCN. nist.gov A detailed analysis of these fragmentation pathways helps to confirm the connectivity of the molecule.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₀N₂O]⁺ | ~174.08 | Molecular Ion (M⁺) |

| [C₉H₇N₂O]⁺ | ~159.06 | [M-CH₃]⁺ |

| [C₇H₇O]⁺ | ~107.05 | Methoxyphenyl cation |

Spectrophotometric Characterization of Derivatives and Complexes

UV-Visible spectrophotometry is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For imidazole derivatives, the spectra are characterized by absorption bands arising from π→π* transitions within the aromatic rings and the imidazole system. semanticscholar.orgresearchgate.net

Studies on related compounds show strong absorption in the UV region. For example, a benzimidazole (B57391) derivative exhibited a maximum absorption (λmax) at 326 nm. semanticscholar.org Another study on 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) showed absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net The formation of metal complexes with imidazole derivatives can lead to shifts in these absorption bands, providing evidence of complexation. nih.gov The HOMO-LUMO energy gap, which can be correlated with the electronic absorption spectrum, is often calculated using time-dependent density functional theory (TD-DFT) to support the experimental findings. researchgate.netresearchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been widely applied to imidazole-containing compounds to predict their geometry, electronic properties, and reactivity.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of a molecule. For imidazole (B134444) derivatives, calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high degree of accuracy. ahievran.edu.tr These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-(4-methoxyphenyl)-1H-imidazole, DFT calculations were employed to compute its optimized molecular structure and vibrational frequencies. ahievran.edu.tr Similarly, studies on benzimidazole (B57391) derivatives have used DFT to optimize molecular structures, revealing twisted conformations between the constituent ring systems. nih.gov For 4-(2-methoxyphenyl)-1H-imidazole, such calculations would elucidate the spatial arrangement of the methoxyphenyl group relative to the imidazole ring, which is crucial for understanding its interaction with other molecules. Electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting aspects like charge density and dipole moment, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. ahievran.edu.tr

In a computational study of the closely related isomer, 1-(4-methoxyphenyl)-1H-imidazole , the HOMO and LUMO energies were calculated, providing insight into its electronic properties and reactivity. ahievran.edu.tr

The analysis of HOMO and LUMO distributions shows where the molecule is most likely to undergo electrophilic or nucleophilic attack. For methoxyphenyl-imidazole structures, the HOMO is typically located over the electron-rich imidazole and methoxyphenyl rings, while the LUMO may be distributed across the ring system. researchgate.netresearchgate.net This distribution governs the molecule's charge transfer interactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. thaiscience.info The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, MEP analysis would predict negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy (B1213986) group, as these are the most electronegative atoms with lone pairs of electrons. ahievran.edu.trresearchgate.net These regions represent likely sites for hydrogen bonding and interactions with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. cuni.cz For compounds with potential therapeutic applications, MD simulations are crucial for understanding the stability and dynamics of a ligand-protein complex. By simulating the behavior of the compound within the active site of a biological target, researchers can assess the durability of the interactions observed in static docking studies. tandfonline.comajchem-a.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex, and the number of intermolecular hydrogen bonds over the simulation period. ajchem-a.com Such studies on related imidazole derivatives have provided insights into their inhibitory mechanisms and the stability of their binding modes under dynamic conditions. tandfonline.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Derivatives of methoxyphenyl imidazole have been the subject of numerous molecular docking studies against various biological targets. These studies calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the target. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed to understand the binding mode.

These studies demonstrate the potential of the methoxyphenyl-imidazole scaffold to interact with a range of biological macromolecules, suggesting its utility as a core structure in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model serves as a template for designing new molecules with improved potency and selectivity. researchgate.net

For imidazole-based compounds, these methods have been instrumental in drug design. For example, the 1-(2-methoxyphenyl)-4-methyl-1H-imidazole ring has been used as a template for aligning molecules in QSAR studies of γ-secretase modulators for potential Alzheimer's disease therapy. researchgate.net In other work, a pharmacophore-based approach was used to develop novel 1-hydroxy-2,4,5-triaryl imidazole derivatives as anti-cytokine agents by identifying the key structural features for p38α MAP kinase inhibition. nih.gov These computational tools are vital for rational drug design, enabling the optimization of lead compounds and reducing the time and cost associated with drug discovery. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Planning

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for assessing its potential as a drug candidate. These predictions are performed in silico, meaning via computer simulation, which is a cost-effective and rapid method to screen compounds before undertaking expensive and time-consuming laboratory experiments.

For this compound, specific in silico ADME prediction data is not publicly available in comprehensive studies. However, the general approach involves using specialized software to calculate various physicochemical and pharmacokinetic parameters based on the molecule's structure. These parameters help to forecast its behavior in a biological system.

Key ADME parameters that would be evaluated for this compound include:

Absorption: Predictions would focus on its potential for oral bioavailability by assessing its solubility, permeability across the intestinal wall, and whether it is a substrate for efflux transporters like P-glycoprotein.

Distribution: Calculations would estimate its ability to travel throughout the body, including its potential to cross the blood-brain barrier, and its binding affinity to plasma proteins.

Metabolism: Computational models would predict its likely metabolic pathways, identifying the primary cytochrome P450 (CYP) enzymes responsible for its breakdown. This is vital for anticipating potential drug-drug interactions.

Excretion: The models would predict the likely route of elimination from the body, whether through the kidneys (urine) or the liver (bile).

While specific data tables for this compound are not available, a hypothetical predictive table would resemble the following:

| ADME Property | Predicted Value | Interpretation for Research Planning |

| Molecular Weight | Data not available | Influences solubility and permeability. |

| LogP | Data not available | Indicates lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Data not available | Crucial for absorption. |

| Human Intestinal Absorption | Data not available | Predicts the percentage of the drug absorbed from the gut. |

| Blood-Brain Barrier Permeation | Data not available | Indicates potential for CNS activity or side effects. |

| CYP450 Inhibition | Data not available | Highlights potential for drug-drug interactions. |

| Hepatotoxicity | Data not available | Predicts potential for liver damage. |

The absence of specific published in silico ADME studies for this compound underscores an opportunity for future research to characterize its drug-like properties.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a valuable technique for understanding how a chemical reaction occurs at the molecular level. It can be used to determine the most likely mechanism for the synthesis of this compound, identify potential intermediates and transition states, and optimize reaction conditions to improve yield and purity.

Detailed computational studies on the reaction pathway for the synthesis of this compound have not been specifically reported in the literature. Generally, the synthesis of 4-aryl-imidazoles can be achieved through various methods, such as the Radziszewski reaction or multi-component reactions. A computational analysis would typically involve:

Proposing Plausible Reaction Mechanisms: Based on known chemical principles, several potential pathways for the formation of the imidazole ring from starting materials would be proposed.

Calculating Energy Profiles: Using quantum mechanics calculations, the energy of reactants, intermediates, transition states, and products for each proposed pathway would be determined.

Identifying the Lowest Energy Pathway: The reaction is most likely to proceed via the pathway with the lowest energy barriers (transition states).

A computational study would provide crucial data points such as the activation energies for each step and the relative stability of any intermediates. This information is invaluable for chemists looking to synthesize this compound efficiently. For instance, it could reveal which bonds are most likely to form or break first and whether the reaction is likely to be reversible.

While a specific reaction pathway analysis for this compound is not available, a hypothetical data table from such a study might look like this:

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Conclusion |

| Step 1: Intermediate Formation | Data not available | Data not available | Data not available |

| Step 2: Cyclization | Data not available | Data not available | Data not available |

| Step 3: Aromatization | Data not available | Data not available | Data not available |

The lack of specific computational reaction pathway analysis for this compound highlights a gap in the understanding of its synthesis and an area ripe for future investigation. Such studies would provide fundamental insights that could guide the development of more efficient and scalable synthetic routes.

Biological Activity Research and Mechanistic Investigations

In Vitro Screening and Target Identification

In vitro studies provide the foundational data for understanding a compound's biological activity. For the imidazole (B134444) class of molecules, these screenings have involved a variety of assays to identify interactions with enzymes, receptors, and cellular pathways.

The imidazole core is a feature in various molecules that have been investigated for their ability to inhibit specific enzymes. For instance, a tetra-substituted imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, demonstrated the ability to inhibit NADPH-dependent enzymes, which is a desirable trait for controlling oxidative stress. nih.gov Molecular docking studies of this compound showed a binding energy of -6.37 kcal/mol with the NADPH enzyme. nih.gov

Furthermore, other related benzimidazole (B57391) structures have shown potent inhibitory activity against key enzymes in cancer progression. Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be significant inhibitors of EGFR kinase, with IC₅₀ values as low as 0.33 µM. mdpi.com The inhibition of enzymes crucial for cell division, such as tubulin, is another mechanism attributed to imidazole-containing compounds. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Imidazole Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) | Source |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazoles | EGFR Kinase | 0.33 - 0.38 µM | mdpi.com |

| 5-(3,4,5-trimethoxybenzoyl)-imidazole | Tubulin Polymerization | 23.12 - 33.14 nM | nih.gov |

The imidazole scaffold is a key component in compounds designed to modulate various receptors. Research has shown that derivatives can act as antagonists or modulators at several receptor types. For example, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been identified as potential antagonists for the alpha1-adrenergic receptor, with some novel compounds showing affinities in the 22 nM to 250 nM range. nih.gov A detailed structure-activity relationship (SAR) study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole highlighted that modifications to the bridge between the imidazole and naphthalene (B1677914) rings play a critical role in maintaining potent alpha-2-adrenoceptor activity. nih.gov

In the field of neuroscience, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor, specifically interacting at the α1/γ2 interface. acs.orgnih.gov Other research has pointed to imidazo[1,2-a]imidazole-5,6-diones as negative allosteric modulators (NAMs) of the human μ-opioid receptor. mdpi.com

Table 2: Receptor Modulation by Imidazole-Containing Compounds

| Compound Family | Receptor Target | Modulatory Effect | Source |

|---|---|---|---|

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Alpha1-Adrenergic Receptor | Antagonist | nih.gov |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Positive Allosteric Modulator | acs.orgnih.gov |

| Imidazo[1,2-a]imidazole-5,6-diones | μ-Opioid Receptor | Negative Allosteric Modulator | mdpi.com |

| Quinazolin-4-one Derivatives | mGlu7 Receptor | Negative Allosteric Modulator | mdpi.com |

The biological effects of imidazole derivatives often stem from their ability to modulate critical cellular pathways. Research has demonstrated that these compounds can trigger pathways leading to programmed cell death (apoptosis) and can halt the cell division process. rsc.org Benzimidazole derivatives, in particular, have been shown to induce these effects by inhibiting key regulatory proteins like EGFR, which in turn affects downstream signaling pathways that control cell proliferation and survival. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are essential for medicinal chemistry as they reveal how a molecule's chemical structure relates to its biological activity. gardp.orgcollaborativedrug.com For imidazole-based compounds, SAR studies have provided crucial insights. For instance, in a series of alpha-2 adrenoceptor agonists, the specific substituent on the carbon bridge connecting the imidazole and naphthalene rings was found to be pivotal for maintaining high activity and selectivity. nih.gov

In another study on indazole derivatives, it was observed that the electronic properties of substituents at the R¹ position significantly influenced inhibitory activity. nih.gov Derivatives with electron-donating groups like methoxyphenyl had different activity levels compared to those with electron-withdrawing groups. nih.gov This highlights that even subtle changes to the periphery of the core imidazole structure can lead to substantial differences in biological function.

Research into Specific Biological Activities

The versatile nature of the imidazole scaffold has led to its investigation in a number of specific therapeutic areas, with a significant focus on anticancer research.

A significant area of research for imidazole derivatives is their potential as anticancer agents, specifically through the mechanisms of apoptosis induction and cell cycle modulation. rsc.org

Studies on substituted imidazoles have shown they can induce cell cycle arrest. For example, one imidazole derivative, NSC 771432, was found to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org In contrast, a novel benzimidazole derivative, compound 5o, arrested A549 cells at the S phase of the cell cycle. nih.gov

These compounds are also potent inducers of apoptosis. Treatment of A549 cells with benzimidazole derivatives led to a significant increase in both early and late apoptotic cell populations. mdpi.com Specifically, compound 13 increased the apoptotic population by 76.2% in SKOV3 ovarian cancer cells. mdpi.com Another benzimidazole, compound 5o, also demonstrated a strong ability to induce apoptosis in A549 cells. nih.gov The induction of apoptosis is a key goal of many cancer chemotherapies, as it eliminates cancer cells in a controlled manner. researchgate.netnih.gov

Table 3: Anticancer Effects of Imidazole Derivatives in Cell Lines

Antimicrobial Research: Unraveling the Mechanisms of Action

The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. While direct studies on the antimicrobial mechanism of 4-(2-methoxyphenyl)-1H-imidazole are limited, research on its derivatives provides significant insights into their potential modes of action against bacterial and fungal pathogens.

Derivatives of 2,4-disubstituted and 1,2,4-trisubstituted imidazoles, including compounds with a methoxyphenyl group, have demonstrated notable antifungal activity. For instance, the compound 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole has shown considerable efficacy against various fungal strains. nih.gov The primary mechanism for many antifungal imidazoles involves the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis alters membrane fluidity and integrity, leading to fungal cell death.

In the realm of antibacterial research, the mechanisms are more varied. Some benzimidazole derivatives are known to target the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the arrest of cytokinesis and subsequent bacterial cell death. Another proposed mechanism for some imidazole-containing compounds involves the inhibition of other key cellular enzymes such as (p)ppGpp synthetases/hydrolases or pyruvate (B1213749) kinases. nih.gov

Furthermore, certain imidazole derivatives have been shown to interact directly with DNA. For example, some imidazole-2-thione derivatives act as DNA intercalators and inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. nih.gov Nitroimidazole derivatives, a prominent class of antimicrobials, exert their effect through a reductive activation process. The nitro group is reduced to a nitro radical anion, which is a highly reactive species that can induce DNA strand breaks and inhibit DNA synthesis, ultimately causing cell death. nih.gov

A study on a series of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, which share a similar core structure, demonstrated significant in-vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. researchgate.net While the precise mechanism was not elucidated in this study, it highlights the potential of the 2-methoxyphenyl-imidazole scaffold in antimicrobial drug discovery.

Table 1: Antimicrobial Activity of Imidazole Derivatives Related to this compound

| Compound/Derivative Class | Target Organism(s) | Proposed/Established Mechanism of Action | Reference(s) |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Fungi | Inhibition of lanosterol 14α-demethylase | nih.gov |

| Benzimidazole Derivatives | Bacteria | Inhibition of FtsZ protein | nih.gov |

| Imidazole-2-thione Derivatives | Bacteria | DNA intercalation and Topoisomerase II inhibition | nih.gov |

| Nitroimidazole Derivatives | Bacteria, Protozoa | Generation of nitro radical anions, leading to DNA damage | nih.gov |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetates | S. aureus, E. coli, C. albicans | Not specified | researchgate.net |

Antioxidant Activity Evaluation and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Consequently, the development of effective antioxidants is a significant area of research. Imidazole derivatives have shown promise as antioxidant agents.

The antioxidant capacity of these compounds is often evaluated using in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. ontosight.ai These tests help to determine the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. In the SET mechanism, the antioxidant transfers an electron to the free radical.